molecular formula C19H21BFNO3 B12339846 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B12339846
M. Wt: 341.2 g/mol
InChI Key: NXEJTELZFNSERN-UHFFFAOYSA-N
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Description

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of both fluorine and boron in the molecule imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive boron and fluorine atoms. The boronic acid moiety allows it to form stable complexes with other molecules, facilitating coupling reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide apart from similar compounds is its specific combination of functional groups. The presence of both a fluorine atom and a boronic acid moiety provides unique reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C19H21BFNO3

Molecular Weight

341.2 g/mol

IUPAC Name

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-13(12-16(15)21)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23)

InChI Key

NXEJTELZFNSERN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)F

Origin of Product

United States

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